molecular formula C20H20ClN3O3S B11609712 N-(2-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

N-(2-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11609712
M. Wt: 417.9 g/mol
InChI Key: VMJJDEJSNMWFIJ-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an imidazolidinone core

Preparation Methods

The synthesis of N-(2-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorophenylamine with 4-methoxybenzyl chloride to form an intermediate, which is then reacted with an imidazolidinone derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(2-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby modulating specific biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

N-(2-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C20H20ClN3O3S/c1-23-19(26)17(11-18(25)22-16-6-4-3-5-15(16)21)24(20(23)28)12-13-7-9-14(27-2)10-8-13/h3-10,17H,11-12H2,1-2H3,(H,22,25)

InChI Key

VMJJDEJSNMWFIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)OC)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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